
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of dithiadiazinanes, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate typically involves the reaction of diethyl azodicarboxylate with sulfur-containing reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals to enhance the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and reduce production costs.
化学反応の分析
Types of Reactions
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学的研究の応用
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with sulfur-containing enzymes and proteins.
類似化合物との比較
Similar Compounds
Diethyl 1,2,3-triazine-4,6-dicarboxylate: Another compound with similar structural features but different reactivity and applications.
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Known for its use in organic synthesis and as a hydrogen source in reduction reactions.
Uniqueness
Diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate is unique due to its dithiadiazinane ring structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
33695-31-7 |
|---|---|
分子式 |
C8H14N2O4S2 |
分子量 |
266.3 g/mol |
IUPAC名 |
diethyl 1,4,2,3-dithiadiazinane-2,3-dicarboxylate |
InChI |
InChI=1S/C8H14N2O4S2/c1-3-13-7(11)9-10(8(12)14-4-2)16-6-5-15-9/h3-6H2,1-2H3 |
InChIキー |
CBKPTVAKEUQVCG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1N(SCCS1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


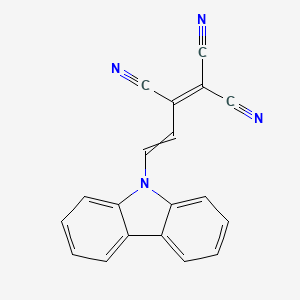
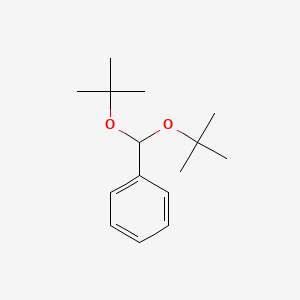
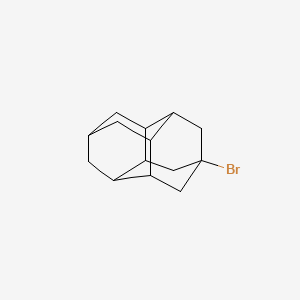
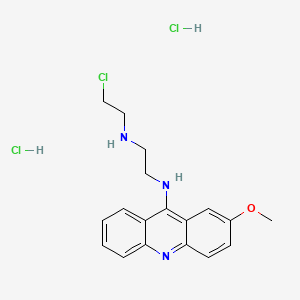
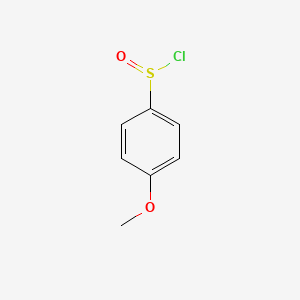



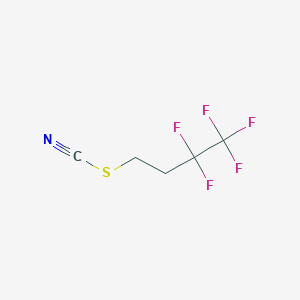
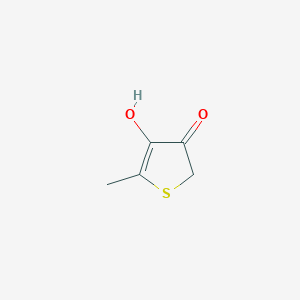
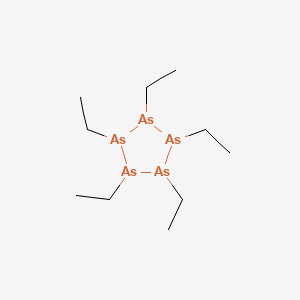

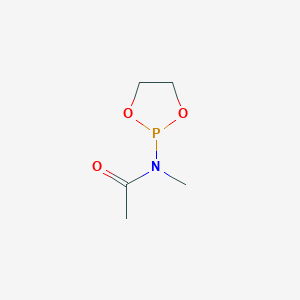
![1-[4-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14683016.png)
